molecular formula C11H11NO4 B1585129 N-Carbobenzyloxy-D-serine-beta-lactone CAS No. 98632-91-8

N-Carbobenzyloxy-D-serine-beta-lactone

Cat. No. B1585129
CAS RN: 98632-91-8
M. Wt: 221.21 g/mol
InChI Key: CWFZPRQDHIUBDO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbobenzyloxy-D-serine-beta-lactone is a chemical compound with the CAS Number: 98632-91-8 and a molecular weight of 221.21 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The linear formula of N-Carbobenzyloxy-D-serine-beta-lactone is C11H11NO4 . The IUPAC name is benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate .


Physical And Chemical Properties Analysis

N-Carbobenzyloxy-D-serine-beta-lactone is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

β-Lactones are strained rings that are useful organic synthons and pharmaceutical warheads . Over 30 core scaffolds of β-lactone natural products have been described to date, many with potent bioactivity against bacteria, fungi, or human cancer cell lines .

  • Application Summary : β-Lactone natural products are chemically diverse and have high clinical potential . They are used as organic synthons and pharmaceutical warheads .
  • Methods of Application : The production of derivatized drug leads has been largely restricted to chemical synthesis partly due to gaps in biochemical knowledge about β-lactone biosynthesis . Recent discoveries in enzymatic β-lactone ring closure include ATP-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines .
  • Results or Outcomes : β-Lactone natural products have been described to have potent bioactivity against bacteria, fungi, or human cancer cell lines .

β-Lactones are strained rings that are useful organic synthons and pharmaceutical warheads . Over 30 core scaffolds of β-lactone natural products have been described to date, many with potent bioactivity against bacteria, fungi, or human cancer cell lines .

  • Application Summary : β-Lactone natural products are chemically diverse and have high clinical potential . They are used in the genome-based discovery of biosynthetic gene clusters that may produce novel compounds with β-lactone rings .
  • Methods of Application : The production of derivatized drug leads has been largely restricted to chemical synthesis partly due to gaps in biochemical knowledge about β-lactone biosynthesis . Recent discoveries in enzymatic β-lactone ring closure include ATP-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines .
  • Results or Outcomes : This work identifies computational and experimental bottlenecks and highlights future directions for genome-based discovery of biosynthetic gene clusters that may produce novel compounds with β-lactone rings .

β-Lactones are strained rings that are useful organic synthons and pharmaceutical warheads . Over 30 core scaffolds of β-lactone natural products have been described to date, many with potent bioactivity against bacteria, fungi, or human cancer cell lines .

  • Application Summary : β-Lactone natural products are chemically diverse and have high clinical potential . They are used in the genome-based discovery of biosynthetic gene clusters that may produce novel compounds with β-lactone rings .
  • Methods of Application : The production of derivatized drug leads has been largely restricted to chemical synthesis partly due to gaps in biochemical knowledge about β-lactone biosynthesis . Recent discoveries in enzymatic β-lactone ring closure include ATP-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines .
  • Results or Outcomes : This work identifies computational and experimental bottlenecks and highlights future directions for genome-based discovery of biosynthetic gene clusters that may produce novel compounds with β-lactone rings .

Safety And Hazards

The safety information available indicates that N-Carbobenzyloxy-D-serine-beta-lactone may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFZPRQDHIUBDO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)O1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333189
Record name N-Carbobenzyloxy-D-serine-beta-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbobenzyloxy-D-serine-beta-lactone

CAS RN

98632-91-8
Record name N-Carbobenzyloxy-D-serine-beta-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzyloxy-D-serine-beta-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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